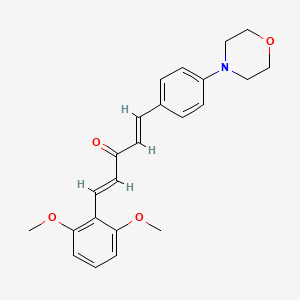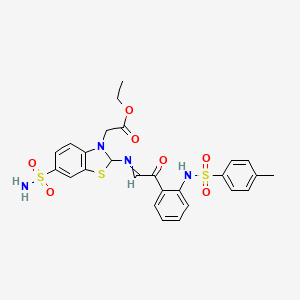
NS2B-NS3pro-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2B-NS3pro-IN-1 is a potent inhibitor of the NS2B-NS3 protease, which is a critical enzyme in the replication cycle of flaviviruses such as Zika virus and Dengue virus . This compound has shown significant efficacy in inhibiting the replication of these viruses, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NS2B-NS3pro-IN-1 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: NS2B-NS3pro-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluorogenic peptide substrates, Tris-HCl buffer, and various inhibitors that target the protease activity . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antiviral activity and stability. These products are crucial for further development and testing in antiviral therapies .
Scientific Research Applications
NS2B-NS3pro-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protease inhibition and to develop new inhibitors with improved efficacy . In biology, it is employed to investigate the replication mechanisms of flaviviruses and to identify potential targets for antiviral therapies . In medicine, this compound is being explored as a potential treatment for viral infections caused by Zika virus and Dengue virus . In industry, the compound is used in the development of antiviral drugs and in the production of diagnostic tools for detecting flavivirus infections .
Mechanism of Action
NS2B-NS3pro-IN-1 exerts its effects by inhibiting the activity of the NS2B-NS3 protease, which is essential for the replication of flaviviruses . The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein and thereby inhibiting viral replication . This mechanism of action makes this compound a promising candidate for antiviral drug development .
Comparison with Similar Compounds
NS2B-NS3pro-IN-1 is unique in its ability to inhibit the NS2B-NS3 protease with high specificity and potency . Similar compounds include other protease inhibitors that target the same enzyme, such as boronate inhibitors and peptidomimetics . this compound stands out due to its higher binding affinity and efficacy in inhibiting viral replication .
List of Similar Compounds:- Boronate inhibitors
- Peptidomimetics
- Small molecule inhibitors targeting NS2B-NS3 protease
Properties
Molecular Formula |
C26H26N4O7S3 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]-2-oxoethylidene]amino]-6-sulfamoyl-2H-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C26H26N4O7S3/c1-3-37-25(32)16-30-22-13-12-19(39(27,33)34)14-24(22)38-26(30)28-15-23(31)20-6-4-5-7-21(20)29-40(35,36)18-10-8-17(2)9-11-18/h4-15,26,29H,3,16H2,1-2H3,(H2,27,33,34) |
InChI Key |
LUQWYNQQABUFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(SC2=C1C=CC(=C2)S(=O)(=O)N)N=CC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
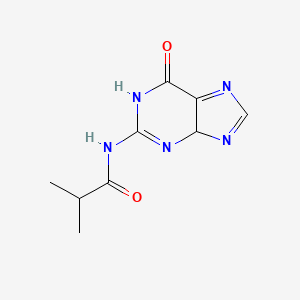

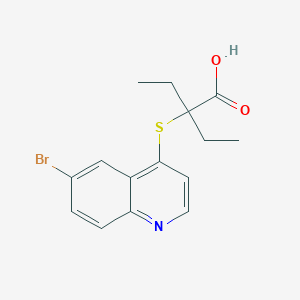
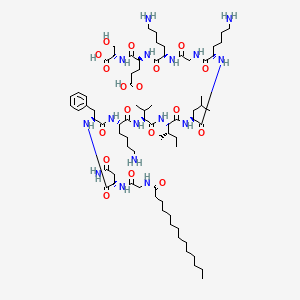



![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
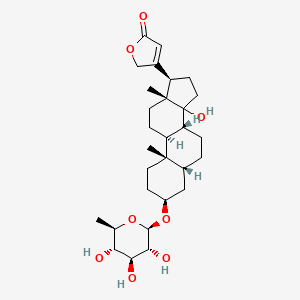
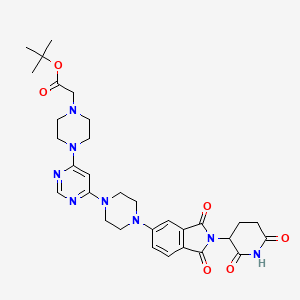
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
